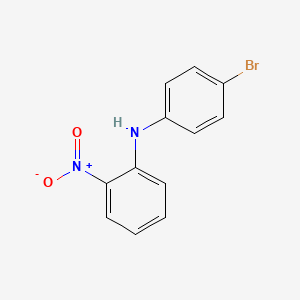

N-(4-bromophenyl)-2-nitroaniline

Description

N-(4-Bromophenyl)-2-nitroaniline is a substituted aniline derivative featuring a bromine atom at the para position of the phenyl ring and a nitro group at the ortho position of the aniline moiety. Its molecular formula is C₁₂H₉BrN₂O₂, with a calculated molecular weight of 293.12 g/mol. This compound is of interest in medicinal and materials chemistry due to its electron-withdrawing substituents, which influence reactivity and biological activity.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUKKONFZISMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475559 | |

| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58476-59-8 | |

| Record name | (4-bromophenyl)-(2-nitrophenyl) amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This can be achieved by reacting 4-bromoaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: N-(4-bromophenyl)-1,2-d

Biological Activity

N-(4-bromophenyl)-2-nitroaniline, a compound with the chemical formula and CAS number 58476-59-8, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the nitration of aniline derivatives followed by bromination. Various methods can be employed to achieve this, including electrophilic aromatic substitution reactions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties . A study demonstrated its ability to inhibit the growth of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The compound's mechanism of action appears to involve interference with cellular proliferation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed promising results, with significant inhibition observed against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to the presence of the nitro and amine functional groups, which are known to enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom and nitro group significantly influences the biological activity of this compound. Compounds with similar structural motifs have shown enhanced antimicrobial and anticancer activities compared to their simpler analogs .

Case Studies

- Anticancer Screening : In a study evaluating various derivatives of this compound, specific compounds exhibited IC50 values indicating strong anticancer activity against MCF7 cells. The most active derivatives were identified through Sulforhodamine B (SRB) assays .

- Antimicrobial Testing : A comprehensive evaluation of synthesized derivatives showed that those containing para-substituted anilines (including 4-bromo and 4-nitro groups) displayed significant antibacterial properties. The compounds were tested using turbidimetric methods against a panel of microbial species .

Data Table: Biological Activities of Related Compounds

| Compound Name | Chemical Formula | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C12H9BrN2O2 | Varies by derivative | Significant |

| 4-Bromo-2-nitroaniline | C7H6BrN2O2 | Moderate | Moderate |

| N-(3-bromophenyl)-2-nitroaniline | C12H9BrN2O2 | Low | Low |

| 4-Nitroaniline | C6H6N2O2 | None | Moderate |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly alters physicochemical properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) reduce electrophilicity, whereas nitro groups (electron-withdrawing) enhance reactivity in nucleophilic substitution .

Q & A

Q. Basic Research Focus

- FT-IR : Strong absorptions at ~1510 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch). The C-Br stretch appears at ~730 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate as multiplets between δ 6.5–8.9 ppm. The NH proton (if present) appears as a singlet near δ 6.3 ppm .

- ¹³C NMR : Nitro-substituted carbons appear at δ 146–148 ppm, while brominated aromatic carbons resonate at δ 120–125 ppm .

- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₀BrN₂O₂: ~309.99 Da) with <2 ppm error .

How does the electronic environment of the nitro and bromo substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

The nitro group is a strong electron-withdrawing meta-director, while the bromine atom is a weakly deactivating ortho/para-director. This electronic profile:

- Reduces reactivity in NAS due to decreased electron density on the aromatic ring.

- Directs substitution to the para position relative to the nitro group.

- Experimental validation requires kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like morpholine or piperidine) and DFT calculations to map charge distribution .

What challenges arise in the crystallographic determination of this compound, and how can SHELX software be applied to resolve these issues?

Advanced Research Focus

Challenges include:

- Disorder in nitro groups : Resolved using SHELXL’s PART and SUMP commands to model partial occupancy .

- Thermal motion : High-resolution data (<1 Å) and RIGU restraints improve anisotropic displacement parameters .

- Twinned crystals : SHELXD identifies twin laws, while SHELXE refines phases for improved electron density maps .

Example data from a related compound (4-bromo-N-(4-bromophenyl)aniline):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.026 |

| Data/parameter ratio | 24.3 |

How does the thermal stability of this compound compare to its structural analogs under varying conditions, and what decomposition pathways are observed?

Advanced Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Decomposition onset : ~220°C, lower than non-brominated analogs (e.g., N-(4-methylphenyl)-2-nitroaniline decomposes at ~250°C).

- Pathways : Cleavage of the C-Br bond occurs first, followed by nitro group reduction to amine.

Comparative stability studies require controlled atmospheres (N₂ vs. O₂) and kinetic modeling (e.g., Kissinger method) to determine activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.